NS 11021
説明
This thiourea derivative features a 3,5-bis(trifluoromethyl)phenyl group and a 4-bromo-2-(2H-tetrazol-5-yl)phenyl substituent. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the tetrazole ring contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry, particularly in ion channel modulation . It is commercially available (CAS RN: 136647-02-4 or 956014-19-0, depending on the source) through suppliers like BLD Pharm and others . Its synthesis likely involves reacting 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene with a functionalized aniline precursor, a method analogous to related thioureas .
特性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKAFDIKYQMOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF6N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956014-19-0 | |
| Record name | 956014-19-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
合成経路と反応条件: NS 11021の合成は、チオフォスゲン存在下での3,5-ビス(トリフルオロメチル)アニリンと4-ブロモ-2-(2H-テトラゾール-5-イル)アニリンの反応によってチオ尿素結合を形成することにより行われます . 反応は通常無水条件下で行われ、高収率と純度を達成するためには、温度と反応時間の厳密な制御が必要です .
工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、自動反応器の使用と、最終製品の一貫性と純度を確保するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類: NS 11021は、主に臭素原子やテトラゾール環などの反応性官能基の存在により、置換反応を起こします . 特定の条件下では、酸化反応や還元反応にも参加することができます .
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応では、さまざまな置換チオ尿素が得られますが、酸化反応ではスルホキシドまたはスルホンが生成されます .
4. 科学研究の応用
This compoundは、次を含む幅広い科学研究の応用を持っています。
科学的研究の応用
Anticancer Applications
Research has indicated that NS-11021 exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, including melanoma and pancreatic duct adenocarcinoma.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of NS-11021 on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| U-937 | 0.78 | Cell cycle arrest at G1 phase |
| A549 | 1.54 | Modulation of apoptotic pathways |
These results indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity, positioning NS-11021 as a promising candidate for further development in cancer therapeutics .
Interaction Studies
NS-11021's binding affinity with various biological targets has been a focal point of research. Preliminary studies suggest that it interacts effectively with potassium channels, specifically increasing the open probability of KCa1.1 channels by altering their gating kinetics. This modulation may have implications for conditions related to ion channel dysfunction.
Synthetic Applications
The synthesis of NS-11021 involves several steps that highlight its versatility in organic chemistry:
Synthesis Steps
- Formation of Thiourea : The initial step typically involves the reaction between appropriate amines and isothiocyanates.
- Substitution Reactions : The compound can undergo various substitution reactions due to the presence of bromine and trifluoromethyl groups.
This synthetic pathway not only contributes to the understanding of thiourea chemistry but also opens avenues for creating derivatives with enhanced properties.
Potential in Drug Development
Given its unique structure and biological activity, NS-11021 has potential applications in drug development beyond oncology. Its ability to modulate ion channels suggests possible uses in cardiovascular diseases and neurological disorders where ion channel regulation is critical.
作用機序
NS 11021は、BKチャネルのアルファサブユニットに結合することにより作用し、それによりチャネルの開いたコンフォメーションを安定化させます . この結合により、活性化の電圧依存性がより過分極した電圧に向かってシフトし、より低い膜電位でチャネルが開くことが容易になります . この化合物は、チャネルの不活性化も遅らせ、開いた状態を延長し、カリウムの流出を強化します .
類似の化合物:
NS 19504: チャネルゲーティングキネティクスに対する同様の効果を持つ、別の強力なBKチャネル活性化剤.
BMS-191011: 他のカリウムチャネルも調節するBKチャネル活性化剤.
This compoundの独自性: this compoundは、BKチャネルに対する高い特異性と、ナトリウムチャネルやカルシウムチャネルなどの他のイオンチャネルに影響を与えることなく、チャネル活性を調節できることが特徴です . この特異性により、BKチャネルの生理学を研究し、標的療法を開発するための貴重なツールになります .
類似化合物との比較
Comparison with Structurally Similar Thiourea Derivatives
Thiourea derivatives with aromatic and heterocyclic substituents are widely studied for their pharmacological and chemical properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations
Functional Group Impact: The tetrazole and bromo groups in the target compound enhance binding specificity to ion channels compared to dimethylamino-substituted analogs .
Biological Activity: The target compound’s unique tetrazole-bromo-phenyl moiety distinguishes it from NS11021, which lacks comparable effects on ventricular Ito despite structural similarity .
生物活性
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea, also known as NS11021, is a thiourea derivative notable for its potential biological applications, particularly in the fields of oncology and pharmacology. This compound exhibits significant cytotoxicity against various cancer cell lines and has been studied for its mechanisms of action.
- Molecular Formula : C16H9BrF6N6S
- Molecular Weight : 511.24 g/mol
- CAS Number : 265646-85-3
Research indicates that thiourea derivatives, including NS11021, exert their biological effects primarily through the induction of apoptosis in cancer cells. The compound has been shown to inhibit specific ion channels and interfere with cellular signaling pathways critical for tumor growth and survival.
Cytotoxicity Studies
In vitro studies have demonstrated that NS11021 exhibits potent cytotoxic effects against various cancer cell lines, including:
- Colon Cancer Cells : SW480 and SW620
- Prostate Cancer Cells : PC3
- Leukemia Cells : K562
The half-maximal inhibitory concentration (IC50) values for these cell lines are notably low, indicating strong anti-cancer activity. For instance, some derivatives in related studies showed IC50 values as low as 1.5 µM .
Apoptotic Activity
The compound has been evaluated for its ability to induce apoptosis. Flow cytometry analyses revealed that NS11021 significantly increases both early and late apoptotic cell populations in treated cancer cells. For example:
- In SW480 cells, late apoptosis was observed in up to 97% of the population when treated with certain concentrations .
Comparative Biological Activity
A comparative analysis of NS11021 with other thiourea derivatives shows that it possesses superior cytotoxic properties. The following table summarizes the IC50 values of NS11021 compared to other compounds:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| NS11021 | <10 | Colon (SW480, SW620) |
| 4-CF3 Phenyl Thiourea | 8.9 | Colon (SW620) |
| Doxorubicin | 15 | Various |
| Cisplatin | 20 | Various |
Case Studies
- Study on Apoptosis Induction : A study conducted on human colon cancer cells demonstrated that treatment with NS11021 led to a significant decrease in viable cell counts due to apoptosis induction. The compound was shown to activate caspases, which are critical in the apoptotic pathway .
- Mechanistic Insights : Another research article investigated the mechanisms behind the cytotoxic activity of thiourea derivatives, including NS11021. It was found that these compounds could disrupt cellular processes by inhibiting key signaling pathways associated with cancer cell proliferation .
Q & A
Q. What synthetic methodologies are recommended for preparing this thiourea derivative, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via nucleophilic addition of aryl isothiocyanates to substituted anilines. For example:
- Step 1: React 4-bromo-2-(2H-tetrazol-5-yl)aniline with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in anhydrous DMF under reflux (4–6 hours) .
- Step 2: Monitor reaction progress via TLC (e.g., using ethyl acetate/hexane 3:7).
- Step 3: Isolate the product via crystallization (ethanol/water).
Optimization Tips: - Adjust solvent polarity (DMF vs. THF) to improve yield.
- Use catalytic bases (e.g., triethylamine) to accelerate thiourea formation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Employ a combination of analytical techniques:
- NMR Spectroscopy: Confirm the thiourea (-NH-CS-NH-) linkage via ¹H-NMR (δ 9.0–10.5 ppm for NH protons) and ¹³C-NMR (δ ~180 ppm for C=S) .
- Mass Spectrometry: Use HRMS (FAB or ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~570–600, depending on substituents) .
- Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% tolerance) .
Q. What solvent systems are suitable for recrystallization, and how does purity affect downstream applications?
Answer:
- Preferred Solvents: Ethanol, methanol, or acetonitrile due to moderate polarity and compatibility with thiourea stability.
- Purity Impact: Impurities (e.g., unreacted isothiocyanate) may interfere with biological assays or crystallography. Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions between the thiourea’s trifluoromethyl groups and hydrophobic pockets in target proteins.
- MD Simulations: Assess stability of ligand-protein complexes over 50–100 ns trajectories (AMBER/CHARMM force fields) .
- Key Parameters: Focus on hydrogen bonding (tetrazole NH) and π-π stacking (aryl bromo substituents) .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., IC50 variability across assays)?
Answer:
- Control Experiments: Test compound stability under assay conditions (pH, temperature) using LC-MS to detect degradation products .
- Assay Replication: Perform dose-response curves in triplicate across independent labs to rule out technical variability.
- Off-Target Screening: Use broad-panel kinase/GPCR profiling to identify confounding interactions .
Q. How does the bromo substituent influence photochemical stability, and what mitigates decomposition?
Answer:
- Stability Tests: Expose the compound to UV light (254 nm) and monitor degradation via HPLC. Bromine increases susceptibility to radical-mediated cleavage.
- Mitigation: Add antioxidants (e.g., BHT) or store in amber vials at -20°C .
Q. What environmental fate studies are critical for assessing ecological risks during disposal?
Answer:
- Hydrolysis Studies: Incubate the compound in buffers (pH 4–9) at 25–37°C for 28 days; analyze residual concentration via UV-Vis .
- Biodegradation Assays: Use OECD 301B (Ready Biodegradability) with activated sludge to measure mineralization rates .
Methodological Tables
Q. Table 1. Synthetic Yield Optimization
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 110 | 4 | 79 |
| THF | 65 | 8 | 62 |
| Ethanol | 78 | 12 | 45 |
Q. Table 2. Key NMR Assignments
| Proton/Group | δ (ppm) in CDCl₃ | Multiplicity |
|---|---|---|
| Thiourea NH | 9.00 | Broad |
| CF₃ (aryl) | 123.1 (¹³C) | q (JC-F=274 Hz) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
